molecular formula C22H20N2O2S B387647 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 313662-65-6

2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B387647
CAS RN: 313662-65-6
M. Wt: 376.5g/mol
InChI Key: WZZQCDCKEAYPPR-UHFFFAOYSA-N
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Description

2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as PBT-3, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PBT-3 belongs to the class of benzothiophene derivatives and has been shown to possess a wide range of pharmacological properties.

Advantages and Limitations for Lab Experiments

2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to possess good bioavailability and pharmacokinetic properties. However, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations for lab experiments. It is relatively unstable and can undergo degradation under certain conditions. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its cellular targets. Additionally, the development of more stable and soluble analogs of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 4-phenylbenzoyl chloride with 4-aminothiophenol in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization with the help of a Lewis acid catalyst to yield 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The overall yield of 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide synthesis is reported to be around 70%.

Scientific Research Applications

2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, 2-[(4-Phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.

properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c23-20(25)19-17-8-4-5-9-18(17)27-22(19)24-21(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZQCDCKEAYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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